Bis(4-tert-butylphenyl)-1,3-thiazol-2-amine
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Overview
Description
Bis(4-tert-butylphenyl)-1,3-thiazol-2-amine is an organic compound that features a thiazole ring substituted with two 4-tert-butylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(4-tert-butylphenyl)-1,3-thiazol-2-amine typically involves the reaction of 4-tert-butylphenylamine with thioamide derivatives under specific conditions. One common method involves the use of a microwave-assisted Claisen-Schmidt reaction, which provides a highly efficient and selective route to the desired product . The reaction conditions often include the use of solvents such as dichloromethane and catalysts like trifluoromethanesulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as solvent extraction, purification by recrystallization, and drying under reduced pressure.
Chemical Reactions Analysis
Types of Reactions
Bis(4-tert-butylphenyl)-1,3-thiazol-2-amine undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions are common, where the thiazole ring undergoes substitution with various electrophiles.
Common Reagents and Conditions
Oxidation: Antimony pentachloride, bromine.
Reduction: Bromine.
Substitution: Various electrophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions include oxoammonium salts and substituted thiazole derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Bis(4-tert-butylphenyl)-1,3-thiazol-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a growth-inhibiting agent in cell cultures.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Mechanism of Action
The mechanism of action of Bis(4-tert-butylphenyl)-1,3-thiazol-2-amine involves its interaction with molecular targets such as enzymes and receptors. The compound’s effects are mediated through pathways that include oxidative stress modulation and inhibition of specific cellular processes . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Bis(2,4-di-tert-butylphenyl)phosphate: Known for its cell growth-inhibiting properties.
Bis(4-tert-butylphenyl) phenyl phosphate: Another compound with similar structural features and applications.
Uniqueness
Bis(4-tert-butylphenyl)-1,3-thiazol-2-amine is unique due to its thiazole ring, which imparts distinct chemical and biological properties compared to other similar compounds
Properties
IUPAC Name |
4,5-bis(4-tert-butylphenyl)-1,3-thiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2S/c1-22(2,3)17-11-7-15(8-12-17)19-20(26-21(24)25-19)16-9-13-18(14-10-16)23(4,5)6/h7-14H,1-6H3,(H2,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVGFIKJZRWPKDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=C(SC(=N2)N)C3=CC=C(C=C3)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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